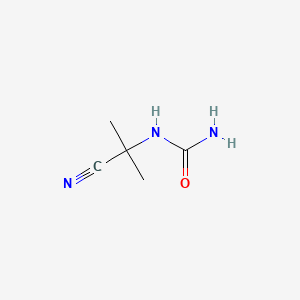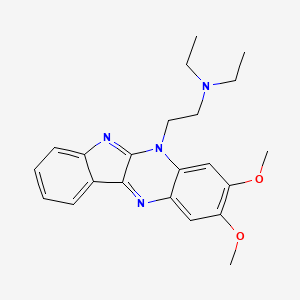
5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the indoloquinoxaline family, known for their diverse biological activities and applications in various scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate typically involves multi-step processes. One common method includes the condensation of isatin with o-phenylenediamine, catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are employed . For instance, copper-doped CdS nanoparticles have been used under microwave irradiation conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors could be considered to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like cerium (IV) oxide nanoparticles.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions, particularly involving halogens or other functional groups, are feasible.
Common Reagents and Conditions
Oxidation: Cerium (IV) oxide nanoparticles in aqueous medium.
Reduction: Standard reducing agents such as sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the indoloquinoxaline framework.
Wissenschaftliche Forschungsanwendungen
5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits antiviral, antitumor, and antidiabetic activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of optoelectronic devices, such as light-emitting diodes and sensors.
Wirkmechanismus
The mechanism of action of 5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate involves its interaction with molecular targets such as DNA and proteins. It can intercalate into the DNA helix, disrupting vital processes for DNA replication . This intercalation mechanism is crucial for its antiviral and cytotoxic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the core structure but differs in functional groups.
6H-Indolo[2,3-b]quinoxaline: Another derivative with similar biological activities.
Uniqueness
5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrate form also influences its solubility and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
53493-63-3 |
|---|---|
Molekularformel |
C22H26N4O2 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
2-(2,3-dimethoxyindolo[2,3-b]quinoxalin-5-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C22H26N4O2/c1-5-25(6-2)11-12-26-18-14-20(28-4)19(27-3)13-17(18)23-21-15-9-7-8-10-16(15)24-22(21)26/h7-10,13-14H,5-6,11-12H2,1-4H3 |
InChI-Schlüssel |
DYYXRHAWCFXZIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C2=CC(=C(C=C2N=C3C1=NC4=CC=CC=C43)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B13990584.png)

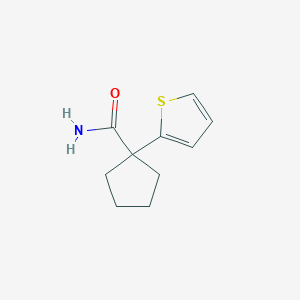

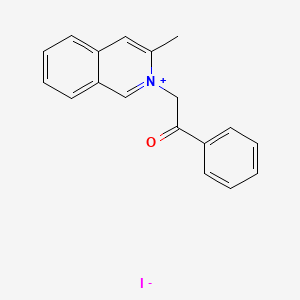
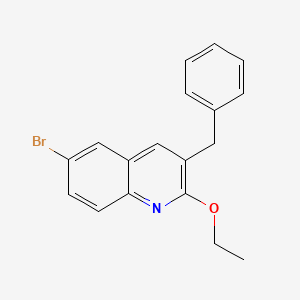

![3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one](/img/structure/B13990625.png)

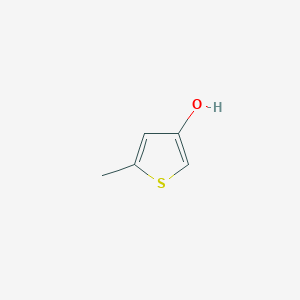
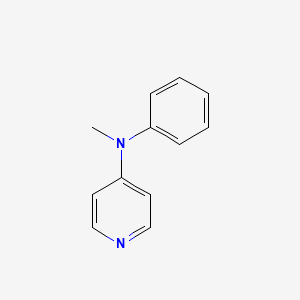
![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)
